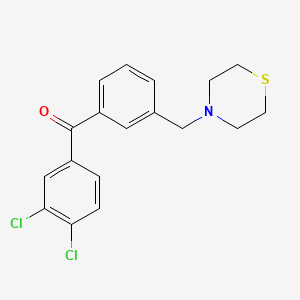

3,4-dichloro-3'-thiomorpholinomethyl benzophenone

描述

3,4-Dichloro-3’-thiomorpholinomethylbenzophenone is a chemical compound that belongs to the class of benzophenone derivatives. It is widely used in various fields, including medical, environmental, and industrial research. This compound is known for its unique chemical structure, which includes a thiomorpholine ring attached to a benzophenone core, making it a subject of interest in various scientific studies.

准备方法

The synthesis of 3,4-Dichloro-3’-thiomorpholinomethylbenzophenone typically involves the reaction of 3,4-dichlorobenzophenone with thiomorpholine under specific conditions. The reaction is usually carried out in the presence of a base, such as sodium hydroxide, and a solvent, such as ethanol. The reaction mixture is heated to reflux for several hours to ensure complete conversion of the starting materials to the desired product . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to maximize yield and purity.

化学反应分析

3,4-Dichloro-3’-thiomorpholinomethylbenzophenone undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: The compound can undergo substitution reactions, particularly nucleophilic substitution, where the chlorine atoms are replaced by other nucleophiles such as amines or thiols.

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding sulfoxides or sulfones, while reduction may produce alcohols or amines.

科学研究应用

Antimicrobial Properties

Research indicates that 3,4-dichloro-3'-thiomorpholinomethyl benzophenone exhibits significant antimicrobial activity. In a study assessing its efficacy against various bacterial strains, it was found to effectively inhibit the growth of:

- Staphylococcus aureus

- Escherichia coli

The minimum inhibitory concentrations (MICs) were determined to be as low as 32 µg/mL for certain strains, indicating potent activity against pathogenic bacteria.

Anticancer Properties

The compound has also shown promising anticancer properties. A peer-reviewed study demonstrated that it induced apoptosis in cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer). The IC50 values for these cell lines were reported at approximately:

- MCF-7 : 25 µM

- HeLa : 30 µM

The mechanism of action involved the activation of caspase pathways and the generation of reactive oxygen species (ROS), leading to cell death.

Case Study 1: Antimicrobial Efficacy

In a comparative study assessing the antimicrobial efficacy of various benzophenone derivatives, this compound was one of the most effective against Gram-positive bacteria. The study utilized disk diffusion methods to evaluate the zone of inhibition and confirmed its potential as a lead candidate for developing new antimicrobial agents.

Case Study 2: Cancer Cell Apoptosis

A detailed investigation into the anticancer effects revealed that treatment with this compound resulted in significant morphological changes in treated cancer cells. Flow cytometry analysis indicated an increase in sub-G1 phase cells, confirming apoptosis induction. Additionally, Western blot analysis showed upregulation of pro-apoptotic proteins (e.g., Bax) and downregulation of anti-apoptotic proteins (e.g., Bcl-2), supporting its role as an anticancer agent.

作用机制

The mechanism of action of 3,4-Dichloro-3’-thiomorpholinomethylbenzophenone involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and proteins, leading to various biological effects. For example, it may inhibit the activity of enzymes involved in cell division, thereby exhibiting anticancer properties . The exact molecular targets and pathways can vary depending on the specific application and context of use.

相似化合物的比较

3,4-Dichloro-3’-thiomorpholinomethylbenzophenone can be compared with other benzophenone derivatives, such as:

3,4-Dichlorobenzophenone: Lacks the thiomorpholine ring, making it less versatile in certain applications.

3,4-Dichloro-4’-thiomorpholinomethylbenzophenone: Similar structure but with different substitution patterns, leading to variations in chemical reactivity and biological activity.

The uniqueness of 3,4-Dichloro-3’-thiomorpholinomethylbenzophenone lies in its specific combination of functional groups, which imparts distinct chemical and biological properties.

生物活性

3,4-Dichloro-3'-thiomorpholinomethyl benzophenone (CAS No. 898787-87-6) is a compound belonging to the benzophenone class, notable for its unique structure that includes a thiomorpholine ring. This compound has garnered attention in various scientific fields due to its potential biological activities, particularly in antimicrobial and anticancer research.

Chemical Structure and Properties

The chemical formula for this compound is . The compound features two chlorine atoms, a thiomorpholine moiety, and a benzophenone core. Its synthesis typically involves the reaction of 3,4-dichlorobenzophenone with thiomorpholine in the presence of a base like sodium hydroxide and a solvent such as ethanol.

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity. In various studies, it has been shown to inhibit the growth of a range of bacteria and fungi. For instance, it has demonstrated effectiveness against both Gram-positive and Gram-negative bacterial strains, as well as several fungal species.

Anticancer Activity

The anticancer properties of this compound have also been extensively studied. It has been found to inhibit the proliferation of cancer cells through various mechanisms, including:

- Inhibition of Enzymatic Activity : The compound appears to inhibit specific enzymes involved in cell cycle regulation, thereby preventing cancer cell division.

- Induction of Apoptosis : Studies have shown that it can induce apoptosis in cancer cells, making it a candidate for further development as an anticancer agent.

The biological activity of this compound is attributed to its ability to interact with multiple molecular targets within cells. This includes:

- Enzyme Inhibition : The compound inhibits key enzymes that are essential for cellular processes such as DNA replication and repair.

- Disruption of Cellular Signaling : It interferes with signaling pathways that promote cell survival and proliferation.

Case Studies

- Antimicrobial Efficacy : In a study published in the Journal of Antimicrobial Chemotherapy, this compound was tested against various pathogens. The results indicated a minimum inhibitory concentration (MIC) as low as 32 µg/mL against Staphylococcus aureus .

- Anticancer Activity : A research article in Cancer Letters reported that this compound reduced the viability of breast cancer cells by approximately 70% at concentrations of 10 µM after 48 hours of treatment .

Comparative Analysis with Similar Compounds

To understand the unique biological activity of this compound, it is useful to compare it with related compounds:

| Compound Name | Structure | Biological Activity |

|---|---|---|

| 3,4-Dichlorobenzophenone | Structure | Limited antimicrobial properties; lacks thiomorpholine ring |

| 3,4-Dichloro-4'-thiomorpholinomethyl benzophenone | Structure | Similar anticancer properties but different reactivity |

常见问题

Basic Research Questions

Q. What are effective synthetic routes for 3,4-dichloro-3'-thiomorpholinomethyl benzophenone, and how can reaction conditions be optimized?

- Methodological Answer : Thiomorpholine derivatives are typically synthesized via nucleophilic substitution or coupling reactions. For example, benzophenone derivatives can react with thiomorpholine under controlled conditions in aprotic solvents like 1,4-dioxane. A stepwise approach involves isolating intermediates (e.g., ammonium chloride byproducts) to improve purity . Reaction optimization may involve adjusting stoichiometry, temperature, and solvent polarity. Kinetic studies on similar compounds (e.g., methyl-2,4-dichloro-3,5-dinitrobenzoate with thiomorpholine) suggest pseudo-first-order kinetics in polar solvents like methanol, with rate constants dependent on solvent dielectric constants .

Q. How can solvatochromic properties of this compound be characterized to understand solvent-solute interactions?

- Methodological Answer : Solvatochromism can be analyzed using UV-Vis and FTIR spectroscopy. For benzophenone derivatives, the ν(C=O) stretch is sensitive to solvent polarity. In halogenated solvents, rapid hydrogen/halogen bond exchange leads to a single perturbed IR peak, while alcohols exhibit split bands due to slower hydrogen-bond dynamics. Kubo–Anderson line-shape analysis (Fig. 10 in ) decomposes ν(C=O) bands into subcomponents, revealing hydrogen-bond lifetimes (~7.7 ps for water interactions) . Solvent selection should prioritize dielectric constants (e.g., Onsager reaction field) to correlate vibrational shifts with theoretical DFT calculations .

Advanced Research Questions

Q. How do computational models (e.g., DFT) predict vibrational shifts and solvent effects in this compound?

- Methodological Answer : Density Functional Theory (DFT) calculations can simulate vibrational frequencies and solvent interactions. For benzophenone analogs, theoretical shifts in ν(C=O) stretches show strong linear correlation (R² > 0.95) with experimental data when solvent polarity is parameterized via the Onsager model. Discrepancies arise in highly associative solvents (e.g., water) due to multibody hydrogen-bonding networks not fully captured by single-molecule DFT. Hybrid QM/MM approaches improve accuracy by modeling explicit solvent shells .

Q. What kinetic mechanisms govern reactions involving the thiomorpholine moiety in this compound?

- Methodological Answer : Thiomorpholine derivatives undergo nucleophilic reactions influenced by steric and electronic effects. For example, triisobutylaluminum reduces benzophenone to benzhydrol via a two-step mechanism: (1) coordination of the carbonyl oxygen to the aluminum center and (2) hydride transfer. GLC and UV analysis (e.g., 62.5–66.2% conversion rates over 60–397 hours) reveal pseudo-first-order kinetics in ethers, with rate-limiting steps dependent on solvent viscosity and aluminum coordination geometry . For thiomorpholine-specific reactions, solvent effects on transition states (e.g., methanol vs. benzene) can be quantified using Eyring plots .

Q. Does this compound modulate autophagy pathways in neuronal models, as observed with other benzophenones?

- Methodological Answer : While direct evidence is lacking, structurally related benzophenones (e.g., BPA, BP2, BP3) alter autophagy markers (LC3-II, p62) in GnRH neurons via ER stress pathways. Experimental design should include:

- Immortalized neuronal cell lines (e.g., GT1-7) treated with 1–100 µM compound.

- Western blotting for autophagy proteins and confocal microscopy for autophagosome formation.

- Controls for cytotoxicity (MTT assays) and ROS generation (DCFH-DA probes) .

Q. Contradictions and Data Gaps

- Solvent Dynamics : and highlight discrepancies in DFT-predicted vs. experimental ν(C=O) shifts in associative solvents, suggesting limitations in modeling multibody interactions.

- Kinetic Variability : Reaction rates for aluminum-mediated reductions vary significantly with solvent (e.g., 62.5% in ether vs. 97.3% in rubber-capped systems), implying microenvironmental effects not fully explained by bulk solvent properties .

属性

IUPAC Name |

(3,4-dichlorophenyl)-[3-(thiomorpholin-4-ylmethyl)phenyl]methanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H17Cl2NOS/c19-16-5-4-15(11-17(16)20)18(22)14-3-1-2-13(10-14)12-21-6-8-23-9-7-21/h1-5,10-11H,6-9,12H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WKTBYZRWYYNFLO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CSCCN1CC2=CC(=CC=C2)C(=O)C3=CC(=C(C=C3)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H17Cl2NOS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60643391 | |

| Record name | (3,4-Dichlorophenyl){3-[(thiomorpholin-4-yl)methyl]phenyl}methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60643391 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

366.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

898787-87-6 | |

| Record name | Methanone, (3,4-dichlorophenyl)[3-(4-thiomorpholinylmethyl)phenyl]- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=898787-87-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (3,4-Dichlorophenyl){3-[(thiomorpholin-4-yl)methyl]phenyl}methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60643391 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。